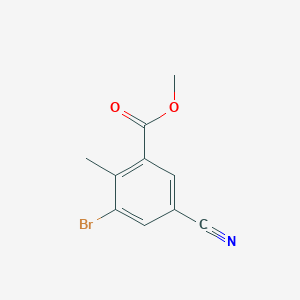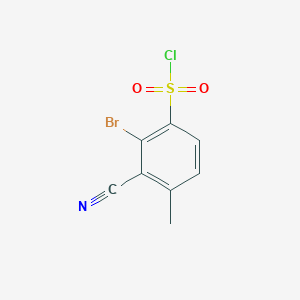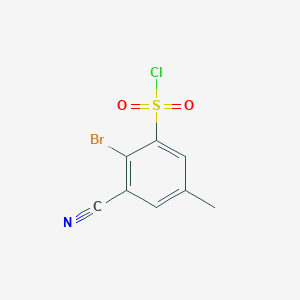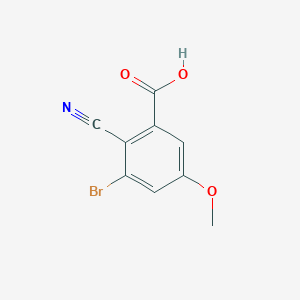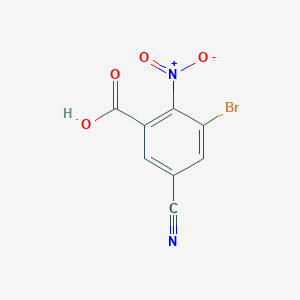amine CAS No. 1152898-13-9](/img/structure/B1414688.png)
[(1-phenyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives involves various steps with acceptable reaction procedures and yields . For instance, a series of novel pyrazole derivatives were synthesized by Subhashini et al., which involved the reaction of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione with anhydrous K2CO3 in dry DMF solution .
Aplicaciones Científicas De Investigación
1. Structural and Chemical Analysis
- Pyrazole derivatives, including those structurally similar to “(1-phenyl-1H-pyrazol-4-yl)methylamine,” have been analyzed using X-ray diffraction and DFT calculations. These studies help in understanding the molecular structure and the impact of intramolecular hydrogen bonding on reactivity, crucial for synthesizing complex compounds (Szlachcic et al., 2020).
2. Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of pyrazole derivatives, including their structure as identified through various spectroscopic techniques and X-ray crystallography. Such studies are vital for understanding the properties and potential applications of these compounds (Titi et al., 2020).
3. Application in Separation Techniques
- Pyrazole phenyl ethers, which are structurally related to the compound , have been used in chiral stationary phases for the chromatographic separation of enantiomers. This is significant for the purification of compounds in pharmaceutical and agricultural applications (Hamper et al., 1994).
4. Catalysis and Polymerization
- Research has explored the use of pyrazole-based ligands in the formation of metal complexes, which are significant in catalytic applications, such as polymerization. This has implications in material science and industrial chemistry (Choi et al., 2015).
5. Biological and Medical Applications
- Studies have also been conducted on the modification of polymers using pyrazole derivatives for potential medical applications, demonstrating the versatility of these compounds in various fields (Aly & El-Mohdy, 2015).
6. Environmental and Energy Applications
- Pyrazolyl compounds, similar to “(1-phenyl-1H-pyrazol-4-yl)methylamine,” have been used as catalysts in the copolymerization of CO2 and cyclohexene oxide. This research contributes to the development of environmentally friendly materials and energy-efficient processes (Matiwane et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting that (1-phenyl-1h-pyrazol-4-yl)methylamine may have a broad range of potential targets .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, suggesting that (1-phenyl-1h-pyrazol-4-yl)methylamine may have wide-ranging effects on cellular biochemistry .
Result of Action
Similar compounds have been shown to exert various biological effects, suggesting that (1-phenyl-1h-pyrazol-4-yl)methylamine may have a range of potential outcomes at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-[(1-phenylpyrazol-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11(2)14-8-12-9-15-16(10-12)13-6-4-3-5-7-13/h3-7,9-11,14H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLAKWNIQKXAKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



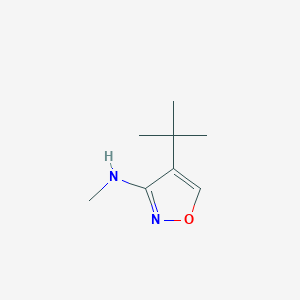

![[3-Chloro-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1414611.png)
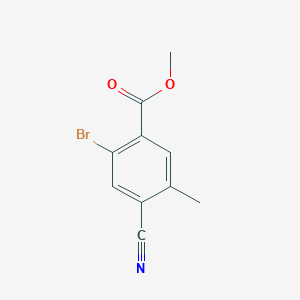
![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)
